4-Formylphenyl naphthalene-2-sulfonate

Description

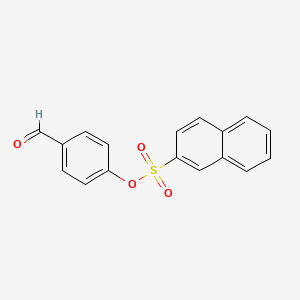

Structure

3D Structure

Properties

IUPAC Name |

(4-formylphenyl) naphthalene-2-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4S/c18-12-13-5-8-16(9-6-13)21-22(19,20)17-10-7-14-3-1-2-4-15(14)11-17/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLMODHVWCEMQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)OC3=CC=C(C=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for 4 Formylphenyl Naphthalene 2 Sulfonate

Direct Esterification Protocols for Aryl Naphthalene-2-Sulfonate (B94788) Synthesis

The core of the synthesis for 4-Formylphenyl naphthalene-2-sulfonate lies in the direct esterification reaction. This involves the coupling of an activated naphthalene-2-sulfonic acid derivative, most commonly naphthalene-2-sulfonyl chloride, with 4-hydroxybenzaldehyde (B117250).

Condensation Reactions Utilizing 4-Hydroxybenzaldehyde Derivatives

The principal method for forming the sulfonate ester bond is the condensation reaction between 4-hydroxybenzaldehyde and naphthalene-2-sulfonyl chloride. This reaction is analogous to the well-established Schotten-Baumann reaction, which is widely used for the synthesis of esters and amides from acyl chlorides. wikipedia.org In this specific synthesis, the phenolic hydroxyl group of 4-hydroxybenzaldehyde acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of the desired sulfonate ester and the elimination of hydrogen chloride.

A representative reaction is the synthesis of the closely related compound, phenyl naphthalene-2-sulfonate, where phenol (B47542) is reacted with 2-naphthalene sulfonyl chloride. nih.gov This provides a foundational protocol that can be adapted for 4-hydroxybenzaldehyde. The reaction is typically carried out in a biphasic system, with the reactants in an organic solvent and a base in an aqueous phase to neutralize the liberated hydrochloric acid. wikipedia.org

Catalyst Systems and Reaction Condition Optimization in Ester Formation

The esterification reaction is generally facilitated by a base to neutralize the HCl byproduct, which drives the reaction to completion. Common bases used include aqueous sodium hydroxide (B78521) or organic bases like pyridine. Pyridine can act as both a base and a nucleophilic catalyst, forming a more reactive sulfonylpyridinium intermediate.

For instance, in the synthesis of phenyl naphthalene-2-sulfonate, a solution of 2-naphthalene sulfonyl chloride in acetone (B3395972) is added to a solution of phenol in aqueous sodium hydroxide. nih.gov This biphasic approach, characteristic of Schotten-Baumann conditions, is effective for this type of esterification. wikipedia.orgorganic-chemistry.org

Optimization of the reaction conditions involves several factors:

Solvent: A two-phase system, often employing a water-immiscible organic solvent like dichloromethane (B109758) or diethyl ether alongside an aqueous phase for the base, is common. wikipedia.org Acetone can also be used as a solvent for the sulfonyl chloride. nih.gov

Base: The choice and concentration of the base are crucial. An excess of a strong base like NaOH ensures the neutralization of HCl. Pyridine can also be used, sometimes as the solvent itself, to catalyze the reaction.

Temperature: These reactions are often carried out at room temperature or with gentle cooling to control the exothermicity.

Reaction Time: The reaction time can vary depending on the reactivity of the substrates and the specific conditions but is often complete within a few hours.

Table 1: Exemplary Reaction Conditions for Aryl Sulfonate Ester Synthesis

| Reactants | Catalyst/Base | Solvent System | Temperature | Yield | Reference |

| 2-Naphthalene sulfonyl chloride, Phenol | Sodium Hydroxide | Acetone / Aqueous NaOH | Room Temperature | 77% | nih.gov |

| Amine, Acid Chloride | Aqueous Base | Dichloromethane / Water | Not specified | N/A | wikipedia.orgorganic-chemistry.org |

| Sulfonamide, Acid Chloride | Potassium Hydroxide | 2-MeTHF / Water | Room Temperature | 87% | researchgate.net |

Regioselective Synthesis Strategies for Naphthalene-2-Sulfonate Linkages

The regioselectivity of the final product, this compound, is primarily determined by the choice of the starting materials rather than the esterification reaction itself. The use of naphthalene-2-sulfonyl chloride ensures that the sulfonate group is attached at the 2-position of the naphthalene (B1677914) ring. Similarly, the use of 4-hydroxybenzaldehyde dictates that the ester linkage is at the 4-position of the benzaldehyde (B42025) moiety.

The synthesis of the naphthalene-2-sulfonic acid precursor is where regioselectivity is a key consideration. The sulfonation of naphthalene can yield both naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid. The product distribution is highly dependent on the reaction temperature. At lower temperatures (around 80°C), the kinetically favored product, naphthalene-1-sulfonic acid, is predominant. However, at higher temperatures (around 160-166°C), the thermodynamically more stable naphthalene-2-sulfonic acid is the major product. chemicalbook.com This thermodynamic control is crucial for obtaining the desired precursor for the synthesis of this compound. chemicalbook.com

Synthesis of Precursor Building Blocks

The successful synthesis of the target compound relies on the availability of high-purity precursor molecules. The following sections describe the common preparative routes for these essential building blocks.

Preparation of Naphthalene-2-sulfonic Acid and its Activated Forms

Naphthalene-2-sulfonic acid is typically prepared by the sulfonation of naphthalene using concentrated sulfuric acid. chemicalbook.com To selectively obtain the 2-isomer, the reaction is carried out at elevated temperatures (160-166°C). chemicalbook.com Any co-produced, less stable α-naphthalenesulfonic acid can be hydrolyzed back to naphthalene by heating, allowing for the isolation of the desired β-isomer. chemicalbook.com

The more reactive naphthalene-2-sulfonyl chloride is the key intermediate for the esterification reaction. It is synthesized from naphthalene-2-sulfonic acid (or its sodium salt) by treatment with a chlorinating agent. Common reagents for this conversion include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). researchgate.net For example, dry sodium 2-naphthalene sulfonate can be reacted with phosphorus pentachloride to yield naphthalene-2-sulfonyl chloride. researchgate.net

Table 2: Synthesis of Naphthalene-2-sulfonyl Chloride

| Starting Material | Reagent | Conditions | Yield | Reference |

| Sodium 2-naphthalene sulfonate | Phosphorus pentachloride | Gradual addition, then heating. Purification by recrystallization. | 70% | researchgate.net |

| 2-naphthalenesulfonic acid | Thionyl chloride | Not specified in detail. | N/A | researchgate.net |

Synthetic Routes to 4-Formylphenol and Related Aromatic Aldehydes

4-Hydroxybenzaldehyde, also known as 4-formylphenol, is a crucial precursor. There are several established methods for its synthesis:

Oxidation of p-Cresol: A common industrial method involves the selective oxidation of the methyl group of p-cresol. This can be achieved using oxygen or an oxygen-containing gas in the presence of a cobalt-based catalyst and a base. google.com

Reimer-Tiemann Reaction: This reaction involves the ortho- and para-formylation of phenol using chloroform (B151607) in a basic solution. While it produces both 2-hydroxybenzaldehyde and 4-hydroxybenzaldehyde, the isomers can be separated.

From Phenol and Formaldehyde (B43269): A multi-step process can be employed where phenol is first reacted with formaldehyde to introduce hydroxymethyl groups at the ortho and para positions. Subsequent selective oxidation and decarboxylation steps can yield 4-hydroxybenzaldehyde.

Table 3: Common Synthetic Routes to 4-Hydroxybenzaldehyde

| Starting Material | Key Reagents | Brief Description | Reference |

| p-Cresol | Oxygen, Cobalt (II) chloride, NaOH | Catalytic oxidation of the methyl group in a basic medium. | google.com |

| Phenol | Chloroform, Base | Electrophilic substitution to formylates the ring, yielding a mixture of isomers. | |

| Phenol | Formaldehyde, Oxidizing and Decarboxylating agents | Multi-step process involving initial hydroxymethylation followed by oxidation and decarboxylation. |

Green Chemistry Principles and Sustainable Synthesis Approaches for Aryl Sulfonate Esters

The principles of green chemistry are increasingly being applied to the synthesis of organic compounds, including aryl sulfonate esters, to minimize environmental impact and enhance safety. researchgate.net Traditional methods for sulfonate ester synthesis often involve hazardous reagents like sulfonyl chlorides and the use of volatile organic solvents. nih.gov Modern sustainable approaches aim to address these drawbacks.

Key Green Chemistry Strategies for Aryl Sulfonate Ester Synthesis:

Use of Safer Reagents: A significant advancement is the replacement of hazardous sulfonyl chlorides. nih.gov One approach is the use of sulfur dioxide (SO₂) surrogates, such as DABCO·(SO₂)₂ (DABSO), which are more stable and easier to handle than gaseous SO₂. nih.gov Thiourea (B124793) dioxide has also been employed as an eco-friendly sulfur dioxide surrogate. rsc.org Another strategy involves the iodine-induced cross-coupling of sodium sulfinates with phenols, offering a low-cost and efficient route under mild conditions. researchgate.net

Energy Efficiency: The use of alternative energy sources is a cornerstone of green synthesis. Visible-light-induced reactions, for instance, provide a sustainable energy source for the synthesis of sulfonic esters from arylazo sulfones and alcohols. nih.gov Electro-oxidation presents another practical and sustainable method for synthesizing arylsulfonates from phenols and sodium arenesulfinates without the need for additional oxidants. organic-chemistry.org

Solvent-Free and Alternative Solvent Systems: Eliminating or replacing hazardous organic solvents is a key goal of green chemistry. The synthesis of β-sulfonyl esters has been demonstrated under solvent-free conditions, which is superior in terms of chemical yield, reaction time, and operational simplicity. bohrium.com Ionic liquids are also being explored as recyclable and environmentally attractive alternatives that can act as both solvents and reagents in nucleophilic substitution reactions of sulfonate esters. organic-chemistry.org

Catalysis: The use of catalysts can significantly improve the efficiency and selectivity of reactions, reducing waste. For example, ytterbium(III) trifluoromethanesulfonate (B1224126) has been shown to efficiently catalyze the reaction of alcohols with toluenesulfonic acid anhydride (B1165640) to yield alkyl tosylates in high yields under neutral and mild conditions. organic-chemistry.org Similarly, an indium-catalyzed sulfonylation of alcohols provides a facile and efficient method for preparing sulfonic esters. organic-chemistry.org

Table 2: Comparison of Traditional and Green Synthetic Approaches for Aryl Sulfonate Esters

| Aspect | Traditional Method (e.g., Sulfonyl Chloride) | Green/Sustainable Approaches |

|---|---|---|

| Sulfonyl Source | Sulfonyl chlorides (often hazardous, moisture-sensitive) | SO₂ surrogates (e.g., DABSO, thiourea dioxide), sodium sulfinates nih.govrsc.orgresearchgate.net |

| Energy Input | Conventional heating | Visible light, electro-oxidation nih.govorganic-chemistry.org |

| Solvents | Volatile organic solvents | Solvent-free conditions, ionic liquids bohrium.comorganic-chemistry.org |

| Byproducts | Stoichiometric amounts of salt waste | Often cleaner reactions with higher atom economy |

| Catalysts | Often requires stoichiometric base | Use of efficient catalysts (e.g., Indium, Ytterbium salts) organic-chemistry.org |

The adoption of these green chemistry principles in the synthesis of aryl sulfonate esters not only leads to more environmentally benign processes but also often results in improved yields and simplified purification procedures.

Advanced Spectroscopic and Crystallographic Elucidation of 4 Formylphenyl Naphthalene 2 Sulfonate

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Detailed experimental data for the NMR analysis of 4-Formylphenyl naphthalene-2-sulfonate (B94788) is not available in the reviewed scientific literature.

Elucidation of Aromatic and Aliphatic Proton Environments

Specific ¹H NMR data, including chemical shifts and coupling constants for the aromatic and formyl protons of 4-Formylphenyl naphthalene-2-sulfonate, has not been published.

Carbon-13 NMR Analysis for Molecular Framework Characterization

Published ¹³C NMR data detailing the chemical shifts for the carbon atoms of the naphthalene (B1677914) and formylphenyl moieties of this compound could not be located.

Advanced 2D NMR Techniques for Connectivity and Spatial Relationships

There are no available studies that have employed advanced 2D NMR techniques such as COSY, HSQC, or HMBC to determine the detailed connectivity and spatial relationships within the this compound molecule.

Vibrational Spectroscopy for Functional Group Analysis and Mechanistic Probes

Specific vibrational spectroscopy data for this compound is not present in the accessible scientific literature.

Fourier Transform Infrared Spectroscopy for Characteristic Vibrations

A dedicated FTIR spectrum identifying the characteristic vibrational frequencies of the sulfonate, formyl, and aromatic functional groups in this compound has not been reported.

Raman Spectroscopy for Molecular Vibrational Signatures

No Raman spectroscopy data for this compound, which would provide complementary information on its molecular vibrational signatures, is available in the public domain.

X-ray Single Crystal Diffraction for Definitive Molecular Architecture Determination

Obtaining a single crystal of sufficient quality is the most critical and often challenging step in X-ray diffraction analysis. For organic compounds like naphthalene-2-sulfonate esters, several crystallization strategies can be employed. The primary approach involves the slow evaporation of a solvent from a saturated solution of the compound. The choice of solvent is crucial; ideal solvents should dissolve the compound moderately at high temperatures and poorly at low temperatures. For aromatic sulfonate esters, solvents such as acetone (B3395972), ethyl acetate, or mixtures including alcohols like ethanol (B145695) or methanol (B129727) could be effective.

Another common and often successful technique is vapor diffusion. This method involves dissolving the compound in a small amount of a solvent in which it is readily soluble, and then placing this solution in a sealed container with a larger volume of a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the compound's solubility, promoting the slow growth of high-quality crystals.

It is important to note that crystallizing sulfonate salts and esters can be challenging. For instance, sodium naphthalene-2-sulfonate has been reported to grow in bunches of very thin laminae, which are unsuitable for single-crystal studies. Similar difficulties could potentially arise for its ester derivatives, necessitating careful optimization of crystallization conditions.

| Technique | Description | Suitable Solvents (Examples) |

| Slow Evaporation | A solution of the compound is allowed to stand, and the solvent slowly evaporates, increasing the concentration and leading to crystallization. | Acetone, Dichloromethane (B109758), Toluene |

| Vapor Diffusion | A solution of the compound is exposed to the vapor of an "anti-solvent" in which the compound is less soluble, inducing crystallization. | Inner Vial: Dichloromethane; Outer Vial: Diethyl ether or Hexane |

| Solvent Layering | A layer of a less dense anti-solvent is carefully added on top of a more dense solution of the compound, with crystals forming at the interface. | Bottom Layer: Chloroform (B151607) solution; Top Layer: Hexane |

| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | Ethanol, Ethyl Acetate, Acetonitrile |

This table presents common crystallization strategies applicable to organic compounds like this compound.

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For this compound, several key interactions would be expected to dictate its solid-state architecture.

The crystal structure of the closely related phenyl naphthalene-2-sulfonate reveals that its molecules are linked by intermolecular C—H⋯O hydrogen bonds, forming chains within the crystal lattice. It is highly probable that this compound would exhibit similar C—H⋯O interactions, involving hydrogen atoms from the aromatic rings and the oxygen atoms of the sulfonate group.

Furthermore, the presence of the formyl group (–CHO) introduces an additional and significant site for hydrogen bonding. The carbonyl oxygen is a strong hydrogen bond acceptor, and the aldehydic proton can act as a donor. This could lead to C—H⋯O hydrogen bonds that link molecules together, potentially forming dimers or extended chains.

| Interaction Type | Description | Probable Participating Atoms |

| C—H⋯O Hydrogen Bonding | Weak hydrogen bonds between a carbon-bound hydrogen and an oxygen atom. | Aromatic C-H donors; Sulfonate and Formyl O acceptors. |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | Naphthalene-naphthalene, phenyl-phenyl, and naphthalene-phenyl rings. |

| Arene-Carbonyl Interaction | An attractive interaction between an aromatic ring and the carbon atom of a carbonyl group. | Phenyl/naphthalene ring and the formyl group's carbon. |

This table outlines the likely intermolecular interactions governing the crystal structure of this compound.

Electronic Absorption and Emission Spectroscopy for Optical Properties Investigation

Electronic spectroscopy provides insight into the electronic structure of a molecule and how it interacts with light.

The UV-Visible absorption spectrum of this compound is expected to be dominated by strong absorptions in the ultraviolet region, arising from π-π* electronic transitions within the aromatic naphthalene and phenyl rings. Naphthalene itself typically shows strong absorption bands around 220 nm and a finer structured band near 275 nm. The presence of the formylphenyl sulfonate substituent would likely cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and an increase in their intensity. This is because the substituent groups extend the conjugated π-system of the molecule.

Naphthalene and many of its derivatives are known to be fluorescent. nih.gov Upon excitation with UV light, it is anticipated that this compound would exhibit fluorescence, likely emitting in the near-UV or blue region of the spectrum. The emission spectrum is typically a mirror image of the lowest energy absorption band. The fluorescence quantum yield and lifetime are sensitive to the molecular environment and the nature of the substituents. The introduction of a formyl group can sometimes lead to quenching of fluorescence through intersystem crossing to a triplet state, but the rigid naphthalene scaffold generally promotes fluorescence. nih.gov The specific photophysical properties would be a result of the interplay between the naphthalene fluorophore and the electronic character of the 4-formylphenyl sulfonate group.

| Spectroscopic Property | Expected Characteristics | Underlying Electronic Transitions |

| UV-Vis Absorption | Strong absorption bands expected in the 220-350 nm range. | π → π* transitions within the conjugated aromatic system. |

| Fluorescence Emission | Emission expected in the near-UV or blue region (e.g., 320-450 nm) upon UV excitation. | Relaxation from the lowest excited singlet state (S₁) to the ground state (S₀). |

This table summarizes the anticipated optical properties of this compound.

Absence of Specific Research Data for this compound

Following a comprehensive search for computational chemistry and theoretical investigations specifically focused on the compound This compound , it has been determined that there is a lack of published scientific literature containing the detailed analyses required to construct the requested article. While general principles and computational studies on related naphthalene derivatives exist, specific research findings for this compound pertaining to the outlined sections are not available in the public domain.

The user's request is highly specific, demanding detailed research findings and data tables for various computational chemistry analyses, including:

Density Functional Theory (DFT) Calculations:

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Molecular Electrostatic Potential (MESP) Surface Mapping

Natural Bond Orbital (NBO) Analysis

Vibrational Energy Distribution Analysis (VEDA)

Prediction of Non-Linear Optical (NLO) Properties

Fukui Function and Global Reactivity Descriptors

A thorough search of scientific databases and academic publications did not yield any studies that have performed and published these specific theoretical investigations for this compound. The existing literature includes computational studies on other naphthalene sulfonates or derivatives with different substituents. However, the electronic and structural properties of a molecule are highly dependent on its precise chemical structure. Therefore, data from related but distinct compounds cannot be extrapolated to accurately describe this compound without introducing scientific inaccuracies, which would violate the core instructions of the request.

Without access to specific, peer-reviewed research data for this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline and includes the mandatory data tables and detailed findings. To proceed would require speculation or the fabrication of data, which is contrary to the principles of scientific integrity.

Therefore, the requested article on the computational chemistry and theoretical investigations of this compound cannot be generated at this time due to the absence of the necessary foundational research.

Computational Chemistry and Theoretical Investigations of 4 Formylphenyl Naphthalene 2 Sulfonate

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

There is a lack of published research detailing molecular dynamics simulations specifically performed on 4-Formylphenyl naphthalene-2-sulfonate (B94788). Such studies would be instrumental in understanding the molecule's flexibility, preferred three-dimensional structures (conformers), and how these are influenced by different solvent environments. This information is crucial for predicting the compound's behavior in various chemical systems. Without these studies, a quantitative description of its conformational landscape and the energetic aspects of its interaction with solvents cannot be provided.

Quantum Chemical Descriptors in Structure-Reactivity Correlations

Reactivity Profiles and Mechanistic Pathways of 4 Formylphenyl Naphthalene 2 Sulfonate

Reactions Involving the Formyl Group

The aldehyde (formyl) group is a versatile functional group that readily participates in a variety of reactions, including condensations, oxidations, reductions, and nucleophilic additions.

Condensation Reactions with Amines and Active Methylene (B1212753) Compounds (e.g., Schiff Base Formation)

The formyl group of 4-Formylphenyl naphthalene-2-sulfonate (B94788) is expected to undergo condensation reactions with primary amines to form Schiff bases (imines). This reaction typically proceeds via a two-step mechanism involving the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. wjpsonline.com The reaction of naphtha[1,2-d]thiazol-2-amine with various substituted aromatic aldehydes in glacial acetic acid is a known method for synthesizing Schiff bases. nih.gov

Similarly, condensation with active methylene compounds, such as malonic acid derivatives, in the presence of a base (Knoevenagel condensation) would lead to the formation of a new carbon-carbon double bond.

Table 1: Representative Condensation Reactions of the Formyl Group

| Reactant | Reagent | Product Type |

|---|---|---|

| Primary Amine (R-NH₂) | Acid or Base Catalyst | Schiff Base (Imine) |

Oxidation and Reduction Transformations of the Aldehyde Moiety

The aldehyde functionality can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: A variety of oxidizing agents can convert the formyl group to a carboxylic acid. Common reagents for this transformation include potassium permanganate, chromic acid, and milder oxidants like silver oxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using various reducing agents. Sodium borohydride (B1222165) and lithium aluminum hydride are common reagents for this purpose. Catalytic hydrogenation is another effective method.

Aromatic aldehydes that lack an α-hydrogen, such as 4-Formylphenyl naphthalene-2-sulfonate, can undergo the Cannizzaro reaction in the presence of a strong base. nih.govbeilstein-journals.org This disproportionation reaction results in the formation of both the corresponding carboxylic acid and primary alcohol. nih.govbeilstein-journals.org

Table 2: Oxidation and Reduction of the Formyl Group

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation | KMnO₄, H₂CrO₄, Ag₂O | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄, H₂/Catalyst | Primary Alcohol |

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic carbon of the formyl group is susceptible to attack by various nucleophiles.

Wittig Reaction: The Wittig reaction provides a method to convert aldehydes and ketones into alkenes. wikipedia.orglibretexts.orglibretexts.org The reaction of this compound with a phosphorus ylide (Wittig reagent) would yield an alkene, with the geometry of the alkene dependent on the nature of the ylide. wikipedia.orglibretexts.orglibretexts.org

Grignard and Organolithium Reagents: Addition of organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) to the formyl group, followed by an acidic workup, would produce a secondary alcohol.

Reactivity of the Sulfonate Ester Linkage

The naphthalene-2-sulfonate ester group is generally stable but can undergo reactions under specific conditions, primarily involving the cleavage of the sulfur-oxygen bond. Sulfonate esters are known to be good leaving groups in nucleophilic substitution reactions. nih.govnih.govresearchgate.netacs.orgperiodicchemistry.com

Hydrolysis and Transesterification Reactions

Hydrolysis: The sulfonate ester linkage can be hydrolyzed to the corresponding sulfonic acid and phenol (B47542) under either acidic or basic conditions, although it is generally more resistant to hydrolysis than a carboxylate ester. The mechanism of alkaline hydrolysis of aryl sulfonates has been a subject of study, with evidence suggesting both stepwise and concerted pathways depending on the leaving group. nih.gov The hydrolysis of naphthalene (B1677914) sulfonic acid has been noted in the context of its synthesis and purification. researchgate.netresearchgate.netchemicalbook.com

Transesterification: In the presence of an alcohol and an acid or base catalyst, it is possible for the sulfonate ester to undergo transesterification, where the phenoxy group is exchanged for an alkoxy group from the reacting alcohol. The transesterification of esters is a well-established reaction that can occur under both acidic and basic conditions. masterorganicchemistry.com

Substitution Reactions Involving the Sulfonate Leaving Group

The naphthalene-2-sulfonate group is a good leaving group, comparable to halides, making the 4-formylphenyl group susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org For an SNAr reaction to occur, the aromatic ring must typically be activated by electron-withdrawing groups. wikipedia.org The formyl group provides some activation, and the reaction would be facilitated by strong nucleophiles.

The regioselective cleavage of C-O versus S-O bonds in aryl sulfonate esters can lead to either the corresponding sulfonamide or N-arylamine through nucleophilic aromatic substitution. eurjchem.comresearchgate.net

Table 3: Reactivity of the Sulfonate Ester Linkage

| Reaction Type | Reagents | Product(s) |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻ | Naphthalene-2-sulfonic acid and 4-hydroxybenzaldehyde (B117250) |

| Transesterification | R'-OH, H⁺ or R'O⁻ | 4-Formylphenyl alkane-sulfonate and naphthalene-2-ol |

Role in Cascade and Multicomponent Reactions

The unique bifunctional nature of this compound, featuring both an electrophilic aldehyde group and a potential leaving group in the naphthalene-2-sulfonate moiety, positions it as a versatile substrate for complex chemical transformations. While specific studies detailing its application in cascade and multicomponent reactions (MCRs) are not extensively documented, its reactivity can be predicted based on the well-established chemistry of its constituent functional groups.

Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. slideshare.net The aldehyde functionality in this compound serves as a key reactive site for participation in several canonical MCRs.

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (like an aldehyde), and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org In this context, this compound would serve as the aldehyde component. The reaction is believed to proceed through a concerted, non-ionic pathway involving a cyclic transition state, particularly in aprotic solvents. organic-chemistry.orgnih.gov

The proposed role of this compound in a Passerini reaction is outlined below:

| Reactant | Role in Passerini Reaction |

| This compound | Aldehyde Component |

| Carboxylic Acid (R¹-COOH) | Nucleophilic Component |

| Isocyanide (R²-NC) | Isocyanide Component |

| Product | α-acyloxy amide |

The reaction mechanism involves the initial interaction between the carboxylic acid and the aldehyde group of this compound, which is then attacked by the nucleophilic isocyanide. nih.gov A subsequent intramolecular acyl transfer results in the final α-acyloxy amide product, retaining the naphthalene-2-sulfonate moiety as a spectator group.

Ugi Four-Component Reaction (U-4CR)

Similarly, the Ugi four-component reaction combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form a dipeptide-like α-acetamido carboxamide derivative. nih.govresearchgate.net This reaction is a cornerstone of combinatorial chemistry for generating diverse molecular scaffolds. nih.gov The participation of this compound would again be through its aldehyde group.

The mechanism initiates with the formation of an iminium ion from the reaction between the amine and the aldehyde of this compound. This electrophilic iminium ion is then attacked by the isocyanide, followed by the interception of the resulting nitrilium ion intermediate by the carboxylate anion. A final Mumm rearrangement yields the stable product. researchgate.net

| Reactant | Role in Ugi Reaction |

| This compound | Aldehyde Component |

| Amine (R¹-NH₂) | Amine Component |

| Isocyanide (R²-NC) | Isocyanide Component |

| Carboxylic Acid (R³-COOH) | Acid Component |

| Product | α-acetamido carboxamide |

Potential in Cascade Reactions

Cascade reactions involve at least two consecutive transformations where the product of the first step serves as the substrate for the next. mdpi.com The structure of this compound allows for hypothetical cascade sequences. For instance, an initial reaction at the aldehyde site could be designed to trigger a subsequent transformation involving the naphthalene-2-sulfonate group. While sulfonate esters are generally stable, they can function as leaving groups under specific nucleophilic or reductive conditions. nih.govyoutube.com A cascade could be initiated by a Prins/Friedel–Crafts-type reaction at the aldehyde, creating an intermediate that facilitates an intramolecular cyclization or substitution involving the sulfonate ester. beilstein-journals.orgbeilstein-journals.org However, such pathways remain speculative without direct experimental validation.

Photochemical and Thermal Stability Studies

The stability of this compound under photochemical and thermal stress is a critical parameter for its handling, storage, and application. Direct experimental data for this specific compound is limited, but a robust profile can be constructed by analyzing the known properties of its aromatic sulfonate ester framework.

Photochemical Stability

Aromatic sulfonate esters are known to be photochemically active. They are a class of compounds used as non-ionic photoacid generators (PAGs) in photolithography, where exposure to UV light cleaves the ester bond to produce a sulfonic acid. rsc.orgacs.org The photochemical behavior of this compound is likely influenced by two primary processes upon absorption of UV radiation:

Energy Transfer: The naphthalene chromophore can be excited to a triplet state. Studies on 2-naphthalene sulfonate have shown it can participate in triplet energy transfer processes. mdpi.com

Bond Cleavage: The sulfonate ester linkage (C-O or S-O bond) is susceptible to homolytic or heterolytic cleavage upon photoexcitation, which would lead to the generation of radical or ionic species. rsc.org

Laser flash photolysis studies on related compounds suggest that upon excitation, processes like electron or energy transfer can occur, leading to the formation of transient species. mdpi.com The primary photochemical degradation pathway for this compound would likely involve the scission of the ester bond, leading to the formation of 4-formylphenol and naphthalene-2-sulfonic acid or their corresponding radicals.

Thermal Stability

The thermal stability of a compound is typically evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. wikipedia.org A hypothetical TGA profile for this compound, conducted under an inert nitrogen atmosphere, can be predicted based on data from analogous structures like polymeric sulfonic acids and naphthalene sulfonic acids. marquette.eduwgtn.ac.nz

The decomposition would likely occur in distinct stages:

| Temperature Range (°C) | Predicted Event | Description |

| < 150 | Moisture Loss | Initial slight weight loss due to the evaporation of adsorbed water. mdpi.com |

| 200 - 350 | Initial Decomposition | Onset of decomposition may begin, though aryl sulfonates often show stability in this range. |

| 350 - 600 | Desulfonation | The primary degradation step is expected to be the cleavage of the sulfonate group (desulfonation), releasing sulfur dioxide. This is a characteristic degradation pathway for aromatic sulfonates. marquette.edumdpi.com |

| > 600 | Aromatic Backbone Degradation | Decomposition and charring of the remaining polycyclic aromatic structure. researchgate.net |

Studies on the thermal stability of naphthalene sulfonic acids have shown that they are relatively stable in aqueous solutions up to approximately 300°C, after which they degrade to form naphthalene and naphthols. wgtn.ac.nz Furthermore, materials incorporating 4-formylphenyl moieties, such as certain covalent organic frameworks, have demonstrated high thermal stability with decomposition temperatures exceeding 500°C. acs.org This suggests that the thermal decomposition of this compound is likely initiated by the less stable sulfonate ester linkage rather than the robust aromatic rings.

Applications in Advanced Chemical Synthesis and Functional Materials Science

Building Block in Heterocyclic Compound Synthesis

The distinct functionalities within 4-Formylphenyl naphthalene-2-sulfonate (B94788) make it an invaluable precursor for synthesizing a variety of heterocyclic compounds. The aldehyde group, in particular, serves as a key reactive site for cyclization and condensation reactions.

Precursor for Pyrimidine (B1678525) Derivatives

The formyl group of 4-Formylphenyl naphthalene-2-sulfonate is well-suited to participate in condensation reactions essential for forming pyrimidine rings. In reactions such as the Biginelli reaction, an aldehyde is a crucial component that condenses with a β-dicarbonyl compound and urea (B33335) or thiourea (B124793) to form the dihydropyrimidine (B8664642) core. By using this compound, chemists can incorporate both the phenyl and the naphthalene-2-sulfonate motifs into the final pyrimidine structure, imparting specific properties such as increased rigidity, potential for π-π stacking interactions, and altered solubility.

Intermediate in Thiazolidinedione Synthesis

The synthesis of 5-arylidene-2,4-thiazolidinediones is effectively achieved through the Knoevenagel condensation, a cornerstone reaction in organic chemistry for forming carbon-carbon bonds. ijsrst.comresearchgate.net This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as 2,4-thiazolidinedione. researchgate.netresearchgate.net The formyl group of this compound readily undergoes this reaction, yielding a derivative that features the naphthalene (B1677914) sulfonate moiety. ijsrst.com Such derivatives are of significant interest in medicinal chemistry. While related compounds like 5-(2-naphthalenylsulfonyl)-2,4-thiazolidinedione (B163735) have been synthesized through different routes for evaluation as antihyperglycemic agents, the Knoevenagel condensation provides a direct method to create analogous structures from aldehyde precursors. nih.gov

Below is a table representing the key components in the Knoevenagel condensation for the synthesis of the corresponding thiazolidinedione derivative.

| Reactant 1 | Reactant 2 | Reaction Type | Product Feature |

| This compound | 2,4-Thiazolidinedione | Knoevenagel Condensation | 5-benzylidene-2,4-thiazolidinedione with a naphthalene-2-sulfonate tail |

Scaffold for Complex Organic Architectures

The term "scaffold" refers to a core molecular framework upon which more complex structures can be systematically built. This compound serves as an excellent scaffold due to its trifunctional nature. The naphthalene core itself is a recognized scaffold in medicinal chemistry, though it can present metabolic challenges. nih.gov The formyl group provides a reactive handle for a multitude of transformations, while the extended aromatic system of the phenyl and naphthalene rings allows for the construction of molecules with specific spatial arrangements and electronic properties. This is particularly valuable in the synthesis of axially chiral heterobiaryls, where the controlled orientation of aromatic systems around a chiral axis is paramount. researchgate.net The sulfonate group further adds a layer of functionality, influencing the molecule's polarity and solubility or serving as a potential leaving group in further chemical modifications.

Role as a Tectonic Ligand Linker or Monomer in Supramolecular Chemistry

In supramolecular chemistry, precisely designed molecular units, often called tectons or linkers, self-assemble to form large, ordered structures. The defined geometry and reactive sites of this compound make it an ideal candidate for constructing sophisticated porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).

Incorporation into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. nih.gov The formation of many COFs relies on reversible reactions, such as the condensation between aldehydes and amines to form imine linkages. The formyl group of this compound makes it a prime candidate for use as a monomer in COF synthesis. nih.gov

When polymerized with complementary monomers (e.g., polyamines), the formyl group forms the structural backbone of the COF. The naphthalene-2-sulfonate moiety, not being part of the framework-forming reaction, becomes a functional group that lines the walls of the COF's nanochannels. The incorporation of sulfonate groups is a known strategy to create COFs with high intrinsic proton conductivity, making them suitable for applications like proton exchange membranes. acs.orgresearchgate.net The de novo synthesis of sulfonated COFs can be challenging but yields materials with unique catalytic and adsorptive properties. nih.govchemrxiv.org

The dual functionality of this compound in COF synthesis is summarized below:

| Molecular Moiety | Role in COF Formation | Resulting Property |

| Formyl Group (-CHO) | Framework-forming reactive site | Forms covalent linkages (e.g., imine bonds) to build the porous structure. |

| Naphthalene-2-sulfonate | Pore-decorating functional group | Imparts functionality, such as hydrophilicity, ion-exchange capability, or catalytic activity, to the framework's channels. rsc.org |

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are hybrid materials composed of metal ions or clusters coordinated to organic ligands, creating highly porous and crystalline structures. researchgate.netespublisher.com While carboxylates are the most common linkers in MOF chemistry, organosulfonates are also utilized to construct robust frameworks with distinct properties. nih.govresearchgate.net

In the context of MOF synthesis, the sulfonate group of this compound can act as the coordinating ligand, binding to metal centers to form the extended framework. nih.govacs.org This leaves the formylphenyl portion of the molecule projecting into the pores of the MOF. These pendant aldehyde groups can then be used for post-synthetic modification, allowing for the covalent attachment of other functional molecules to the interior surface of the MOF. This strategy enables the precise tuning of the framework's chemical environment for applications in catalysis, sensing, or selective separations. acs.org

Utility in Porous Material Design for Adsorption and Catalysis

The bifunctional nature of this compound makes it a compelling building block for the design of porous materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The formyl group can readily undergo condensation reactions with amines to form imine linkages, a common strategy for the assembly of crystalline, porous COFs. The naphthalene sulfonate group, while less commonly used as a primary coordinating group in MOF synthesis compared to carboxylates, can play several crucial roles:

Modulation of Pore Environment: The presence of the sulfonate group within the pores of a framework can create a highly polar and ionic environment. This can enhance the selective adsorption of polar molecules, such as water or carbon dioxide.

Catalytic Activity: The sulfonic acid group, which can be generated from the sulfonate ester, is a strong Brønsted acid site. Incorporating this functionality into a porous material can create a solid acid catalyst for various organic transformations.

Table 1: Potential Contributions of Functional Groups in this compound to Porous Materials

| Functional Group | Potential Role in Porous Materials | Desired Outcome |

| 4-Formylphenyl | Covalent linkage formation (e.g., imine bonds) | Creation of stable, crystalline framework |

| Control of framework geometry | Tailoring of pore size and shape | |

| Naphthalene-2-sulfonate | Introduction of polarity and ionic character | Enhanced selective adsorption |

| Steric hindrance and structural direction | Control over network topology | |

| Potential for Brønsted acidity (as sulfonic acid) | Heterogeneous catalysis |

Development of Novel Coupling Reagents and Catalyst Auxiliaries

The electronic properties of this compound suggest its potential utility in the development of new reagents and catalyst components. The sulfonate group is a good leaving group, which could be exploited in certain coupling reactions.

Derivatization Agent in Advanced Analytical Chemistry Techniques

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. The reactive aldehyde group of this compound makes it a potential derivatization agent for primary and secondary amines, hydrazines, and other nucleophilic compounds.

The reaction of the formyl group with an analyte containing a primary amine would form a Schiff base. The incorporation of the large, UV-active naphthalene chromophore would significantly enhance the detectability of the analyte using UV-Vis or fluorescence spectroscopy. This is particularly useful for analytes that lack a strong chromophore themselves.

Table 2: Potential Analytical Derivatization Reactions with this compound

| Analyte Functional Group | Reaction Type | Resulting Linkage | Purpose of Derivatization |

| Primary Amine (-NH₂) | Condensation | Imine (Schiff Base) | Enhance UV/Vis or fluorescence detection |

| Hydrazine (-NHNH₂) | Condensation | Hydrazone | Improve chromatographic separation and detection |

| Hydroxylamine (-NHOH) | Condensation | Oxime | Increase molecular weight for mass spectrometry |

The resulting derivative would also have a significantly different polarity and molecular weight compared to the original analyte, which could be advantageous for chromatographic separations, such as in high-performance liquid chromatography (HPLC).

Future Research Trajectories and Emerging Paradigms for 4 Formylphenyl Naphthalene 2 Sulfonate

Exploration of Asymmetric Synthesis and Chiral Induction Using Derivatives

The development of chiral derivatives of 4-Formylphenyl naphthalene-2-sulfonate (B94788) is a promising area of research, with potential applications in stereoselective synthesis and chiral materials science. The presence of both a formyl group and a naphthalene (B1677914) ring system provides multiple handles for introducing chirality and studying its effects.

Future research could focus on the asymmetric synthesis of derivatives where either the aldehyde is transformed into a chiral center or the naphthalene ring is functionalized with chiral auxiliaries. Organocatalysis, particularly aminocatalysis, has emerged as a powerful tool for the enantioselective functionalization of aldehydes. Chiral secondary amines could be employed to catalyze a variety of transformations at the formyl group, leading to the formation of chiral alcohols, amines, or other functional groups with high enantiomeric excess.

Furthermore, the naphthalene moiety itself can be a source of chirality or can be used to direct stereoselective transformations. The development of naphthalene-based chiral ligands and catalysts has been an active area of research. By analogy, derivatives of 4-Formylphenyl naphthalene-2-sulfonate could be designed to act as chiral ligands for transition metal catalysis or as organocatalysts themselves. The steric bulk and electronic properties of the naphthalenesulfonate group could play a crucial role in inducing stereoselectivity in reactions at a separate reactive center.

A key research objective would be to synthesize a library of chiral derivatives and evaluate their efficacy in asymmetric catalysis. The following table outlines potential classes of chiral derivatives and their synthetic strategies.

| Derivative Class | Synthetic Strategy | Potential Application |

| Chiral Secondary Alcohols | Asymmetric reduction of the formyl group using chiral reducing agents or transfer hydrogenation with a chiral catalyst. | Chiral building blocks for synthesis. |

| Chiral Amines | Reductive amination of the formyl group with a chiral amine or an achiral amine in the presence of a chiral catalyst. | Chiral ligands, resolving agents. |

| Atropisomeric Naphthalene Derivatives | Introduction of bulky substituents at the ortho-positions of the naphthalene ring to restrict rotation, leading to axial chirality. | Chiral ligands, stereoselective catalysts. |

| Chiral Sulfonate Esters | Asymmetric synthesis of the sulfonate ester itself using a chiral alcohol or a chiral sulfonating agent. | Probes for studying enzymatic reactions, chiral synthons. |

The exploration of these synthetic avenues would not only expand the chemical space around this compound but also potentially lead to the discovery of novel and highly effective chiral catalysts and materials.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for optimizing synthetic procedures and discovering new reactivity. Advanced spectroscopic techniques that allow for in situ and real-time monitoring of chemical transformations are poised to play a pivotal role in this endeavor.

Operando spectroscopy, which involves the simultaneous measurement of catalytic activity and spectroscopic data under actual reaction conditions, is a particularly powerful approach. beilstein-journals.org By employing techniques such as in situ Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, researchers can gain detailed insights into the formation of intermediates, transition states, and products as they evolve over time.

For reactions involving the formyl group of this compound, in situ FTIR spectroscopy could be used to monitor the disappearance of the characteristic C=O stretching frequency of the aldehyde and the appearance of new vibrational modes corresponding to the product. Similarly, in situ NMR spectroscopy could provide detailed structural information about all species present in the reaction mixture, enabling the elucidation of complex reaction networks.

The application of these advanced spectroscopic probes would be particularly valuable in the following areas:

Catalyst Development: In situ monitoring can help to identify the active form of a catalyst and understand deactivation pathways, leading to the design of more robust and efficient catalytic systems.

Mechanism Elucidation: The direct observation of reaction intermediates can provide conclusive evidence for proposed reaction mechanisms, settling long-standing debates and paving the way for new discoveries.

Process Optimization: Real-time data on reaction progress can be used to optimize reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purities.

The following table summarizes some advanced spectroscopic techniques and their potential applications in studying reactions of this compound.

| Spectroscopic Technique | Information Gained | Potential Application |

| In Situ FTIR Spectroscopy | Changes in vibrational modes of functional groups. | Monitoring the conversion of the aldehyde, studying catalyst-substrate interactions. |

| In Situ Raman Spectroscopy | Complementary vibrational information, particularly for non-polar bonds. | Investigating reactions in aqueous media, studying the naphthalene ring system. |

| In Situ NMR Spectroscopy | Detailed structural information and quantification of all species. | Elucidating complex reaction mechanisms, determining reaction kinetics. |

| Mass Spectrometry | Identification of reaction components and intermediates by mass-to-charge ratio. | Real-time monitoring of volatile products, analysis of complex mixtures. |

By embracing these advanced spectroscopic tools, researchers can gain an unprecedented level of understanding of the chemistry of this compound and its derivatives.

High-Throughput Screening for Novel Reactivity and Materials Discovery

High-throughput screening (HTS) has emerged as a transformative technology in both drug discovery and materials science, enabling the rapid evaluation of large libraries of compounds for desired properties. researchgate.net The application of HTS to this compound and its derivatives holds immense potential for uncovering novel reactivity and identifying new materials with unique functional properties.

A combinatorial approach could be employed to generate a diverse library of derivatives by systematically varying the substituents on both the phenyl and naphthalene rings. This library could then be screened in parallel for a wide range of properties, including:

Catalytic Activity: Screening for catalytic activity in various organic transformations, such as aldol (B89426) reactions, Michael additions, and cross-coupling reactions. The formyl group could act as a directing group or a reactive site, while the naphthalenesulfonate moiety could influence the catalyst's solubility and electronic properties.

Optical Properties: Investigating the fluorescence and phosphorescence properties of the derivatives. Naphthalene-based compounds are known for their interesting photophysical properties, and modifications to the structure could lead to the development of new fluorescent probes or materials for optoelectronic applications.

Material Properties: Evaluating the potential of the derivatives as monomers for the synthesis of novel polymers. The formyl group can participate in polymerization reactions, and the rigid naphthalene unit could impart desirable thermal and mechanical properties to the resulting polymers.

The data generated from these high-throughput screens could be analyzed using machine learning algorithms to identify structure-activity and structure-property relationships. This data-driven approach could accelerate the discovery of new lead compounds and materials, bypassing the traditional and often time-consuming process of one-by-one synthesis and testing.

A hypothetical high-throughput screening workflow for derivatives of this compound is outlined below:

| Screening Stage | Description | Techniques | Desired Outcome |

| Primary Screen | Rapidly assess a large library of derivatives for a specific property (e.g., fluorescence). | Fluorescence plate reader | Identification of "hits" with promising activity. |

| Secondary Screen | Confirm the activity of the hits and evaluate their potency and selectivity. | Dose-response curves, selectivity assays | Validation of hits and prioritization for further study. |

| Tertiary Screen | Characterize the most promising candidates in more detail, including their mechanism of action or material properties. | Spectroscopic analysis, thermal analysis, mechanical testing | In-depth understanding of the lead compounds and materials. |

The integration of high-throughput synthesis, screening, and data analysis represents a powerful paradigm for accelerating the discovery of new applications for this compound and its derivatives.

Development of Bio-Inspired Catalytic Systems for Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a strong emphasis on the use of renewable resources, environmentally benign solvents, and catalytic processes. Bio-inspired catalysis, which seeks to mimic the efficiency and selectivity of enzymes, offers a promising approach to the sustainable synthesis of complex organic molecules like this compound.

Future research in this area could focus on the development of both enzymatic and biomimetic catalytic systems for the synthesis and transformation of this compound.

Enzymatic Synthesis: Lipases and esterases are enzymes that catalyze the formation and hydrolysis of ester bonds with high selectivity. Researchers could explore the use of these enzymes for the synthesis of this compound from 4-formylphenol and naphthalene-2-sulfonyl chloride or a related activated derivative. The use of enzymes could offer several advantages over traditional chemical methods, including milder reaction conditions, higher selectivity, and reduced waste generation.

Biomimetic Catalysis: Enzyme mimics are small molecules that are designed to replicate the function of the active site of an enzyme. The development of biomimetic catalysts for sulfonation and esterification reactions is an active area of research. These catalysts could offer the advantages of enzymes, such as high selectivity, while being more robust and easier to handle. For instance, artificial enzymes could be designed to selectively catalyze the sulfonation of the 4-formylphenol at the hydroxyl group.

The biocatalytic production of the aldehyde functionality is also a burgeoning field. nih.gov Oxidoreductases, such as alcohol dehydrogenases and amine oxidases, can be used for the selective oxidation of alcohols and amines to aldehydes under mild, aqueous conditions. mdpi.comresearchgate.net An engineered microorganism could potentially be developed to produce 4-formylphenol, a key precursor to the target compound, from renewable feedstocks.

The following table highlights potential bio-inspired catalytic approaches for the synthesis of this compound.

| Catalytic Approach | Catalyst Type | Reaction | Potential Advantages |

| Enzymatic Esterification | Lipase, Esterase | 4-Formylphenol + Naphthalene-2-sulfonyl chloride -> this compound | High selectivity, mild reaction conditions, reduced byproducts. |

| Biomimetic Sulfonation | Artificial enzyme, enzyme mimic | 4-Formylphenol + Sulfonating agent -> this compound | Robustness, ease of use, potential for novel reactivity. |

| Biocatalytic Aldehyde Synthesis | Alcohol dehydrogenase, Amine oxidase | Precursor -> 4-Formylphenol | Sustainable production of a key starting material. |

The development of these bio-inspired catalytic systems would not only provide more sustainable routes to this compound but could also lead to the discovery of new biocatalysts with broad applications in organic synthesis.

Integration into Nanoscale Assemblies and Hybrid Materials

The unique combination of a reactive aldehyde, a rigid aromatic backbone, and a polar sulfonate group makes this compound an attractive building block for the construction of functional nanoscale assemblies and hybrid materials. Future research in this area could explore the incorporation of this molecule into a variety of material architectures.

The formyl group can serve as a versatile chemical handle for covalent modification and polymerization. For example, it can undergo condensation reactions with amines to form imine linkages, which are often reversible and can be used to create dynamic self-assembling systems. This could be exploited to form:

Covalent Organic Frameworks (COFs): By reacting this compound with multifunctional amine linkers, it may be possible to construct two- or three-dimensional porous crystalline polymers. The naphthalene and sulfonate moieties would line the pores of the COF, potentially imparting interesting properties for gas storage, separation, or catalysis.

Polymer Brushes on Surfaces: The molecule could be grafted onto surfaces, such as silicon wafers or nanoparticles, through the formyl group. The resulting polymer brushes, with their pendant naphthalenesulfonate groups, could be used to modify the surface properties, for example, to create surfaces with tailored wettability or to act as stationary phases in chromatography.

The naphthalenesulfonate group can participate in non-covalent interactions, such as π-π stacking and electrostatic interactions. These interactions can be used to direct the self-assembly of the molecule into well-defined nanostructures. For instance:

Supramolecular Polymers: In appropriate solvents, the molecules could self-assemble into one-dimensional stacks or other aggregates driven by a combination of solvophobic effects and π-π stacking of the naphthalene rings.

Hybrid Materials with Nanoparticles: The sulfonate group could be used to functionalize the surface of metal or metal oxide nanoparticles, leading to the formation of stable hybrid materials. The organic shell could then be further modified through reactions of the formyl group.

The following table provides a summary of potential nanoscale assemblies and hybrid materials that could be constructed using this compound.

| Material Type | Construction Strategy | Key Functional Groups Involved | Potential Application |

| Covalent Organic Frameworks (COFs) | Condensation polymerization with multifunctional amines. | Formyl, Amine | Gas storage, catalysis, separation. |

| Polymer Brushes | Surface-initiated polymerization or grafting to a surface. | Formyl | Surface modification, sensors, chromatography. |

| Supramolecular Assemblies | Self-assembly driven by non-covalent interactions. | Naphthalene (π-stacking), Sulfonate (electrostatic) | Drug delivery, organic electronics. |

| Hybrid Nanoparticles | Functionalization of nanoparticle surfaces. | Sulfonate (for binding), Formyl (for further functionalization) | Catalysis, bio-imaging, sensing. |

The exploration of these research avenues could lead to the development of a new generation of advanced materials with tailored properties and functionalities, all based on the versatile chemical scaffold of this compound.

Q & A

Basic: What are the optimal synthetic routes for preparing 4-formylphenyl naphthalene-2-sulfonate?

Methodological Answer:

The synthesis typically involves sulfonation and esterification steps. A common approach is reacting naphthalene-2-sulfonyl chloride with 4-hydroxybenzaldehyde under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane (DCM) at 0–25°C. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted starting materials . Alternative routes include nucleophilic substitution using sodium 4-formylphenolate with naphthalene-2-sulfonyl chloride in polar aprotic solvents like DMF at 60–80°C . Yield optimization requires precise stoichiometric control and inert atmosphere to prevent aldehyde oxidation.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

A multi-technique approach is recommended:

- 1H/13C NMR : Assign signals for the formyl proton (~10 ppm) and aromatic protons (6.5–8.5 ppm). Coupling patterns distinguish naphthalene (AB system) and phenyl groups .

- IR Spectroscopy : Confirm sulfonate (S=O stretching at 1170–1370 cm⁻¹) and aldehyde (C=O stretch at ~1700 cm⁻¹) functionalities .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]+ or [M–Na]–) and fragmentation patterns.

For purity assessment, combine HPLC (C18 column, acetonitrile/water mobile phase) with elemental analysis .

Advanced: How do micellar systems influence the reactivity of naphthalene-2-sulfonate derivatives in substitution reactions?

Methodological Answer:

Micellar catalysis (e.g., tetradecyltrimethylammonium bromide, TTAB) enhances reaction rates by:

- Concentrating Reactants : Hydrophobic micellar cores localize naphthalene-2-sulfonate esters, increasing effective molarity.

- Polarity Modulation : Micelles reduce the hydration shell around nucleophiles (e.g., Br⁻), enhancing their nucleophilicity .

- Electrophilic Stabilization : Cationic micellar surfaces stabilize sulfonate leaving groups via electrostatic interactions.

Experimental optimization involves varying surfactant concentration (e.g., 0.1–0.5 M TTAB) and solvent composition (aqueous DMSO) to balance solubility and reactivity .

Advanced: What computational methods elucidate the electronic properties of this compound?

Methodological Answer:

- DFT/B3LYP Calculations : Use 6-311++G(d,p) basis sets to model tautomerism (e.g., sulfonate vs. sulfonic acid forms) and predict NMR chemical shifts via the GIAO method. Compare with experimental data to validate accuracy .

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess reactivity (e.g., electrophilic aldehyde vs. electron-deficient sulfonate).

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict nucleophilic/electrophilic attack sites .

Software suites like Gaussian or ORCA are recommended for these studies.

Advanced: How is single-crystal X-ray diffraction used to resolve structural ambiguities in sulfonate esters?

Methodological Answer:

- Crystallization : Grow crystals via slow evaporation (e.g., ethanol/water mixtures) to obtain diffraction-quality specimens.

- Data Collection : Use a CCD diffractometer (Cu Kα radiation, λ = 1.5418 Å) at 100–150 K.

- Refinement : Employ SHELXL for structure solution (direct methods) and refinement (full-matrix least-squares on F²). Key parameters include:

| Parameter | Value (Example) | Source |

|---|---|---|

| Space group | P21/n | |

| Unit cell (Å, °) | a=8.0694, β=92.505 | |

| R-factor | <0.05 |

Thermal displacement parameters (ADPs) validate molecular rigidity .

Advanced: What strategies address discrepancies in tautomeric equilibria observed in sulfonate derivatives?

Methodological Answer:

- Variable-Temperature NMR : Monitor chemical shift changes (e.g., 1H NMR at 25–100°C) to detect tautomer interconversion.

- Isotopic Labeling : Introduce deuterium at exchangeable sites (e.g., sulfonate oxygens) to study kinetic isotope effects.

- Solvent Polarity Screening : Compare tautomer ratios in DMSO-d6 (polar) vs. CDCl3 (nonpolar) to assess solvent dependence .

Complement with DFT-derived potential energy surfaces to map tautomeric pathways .

Advanced: How is this compound utilized in designing photoactive materials?

Methodological Answer:

The compound’s conjugated π-system and electron-withdrawing sulfonate group enable applications in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.